6-bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene is a complex organic compound with the molecular formula C14H18BrNO2. This compound is characterized by its bromine and nitro groups attached to a tetrahydronaphthalene ring system, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The compound can be synthesized through the bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene followed by nitration. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3).
Industrial Production Methods: On an industrial scale, the compound is produced through controlled reactions in a chemical reactor, ensuring precise control over temperature and pressure to achieve high yields.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide (HBr).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Iron powder (Fe) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitric acid (HNO3).
Reduction Products: Bromide ions (Br-), hydrogen bromide (HBr).
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand the effects of bromination and nitration on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may affect signaling pathways related to inflammation and pain, making it a candidate for drug development.
Comparison with Similar Compounds
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group.
7-Nitro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Neither bromine nor nitro group present.
Uniqueness: The presence of both bromine and nitro groups in the same molecule gives 6-bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene unique chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
116233-18-2 |
---|---|
Molecular Formula |
C14H18BrNO2 |
Molecular Weight |
312.2 |
Purity |
95 |
Origin of Product |
United States |
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